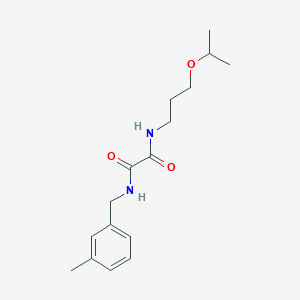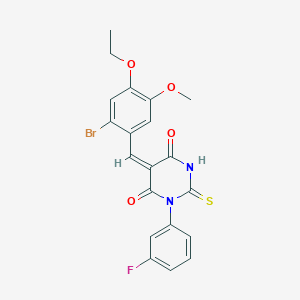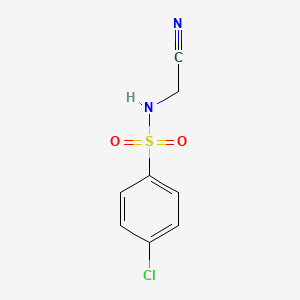
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide, also known as PPOH, is a chemical compound that has been widely studied in the field of scientific research. PPOH is a potent inhibitor of the enzyme prolyl hydroxylase, which plays a crucial role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that is involved in the cellular response to low oxygen levels, and its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and anemia.
Wirkmechanismus
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide exerts its effects through inhibition of prolyl hydroxylase, which leads to stabilization of HIF. Stabilized HIF then activates a variety of downstream pathways, including angiogenesis, erythropoiesis, and glycolysis, which are important for cellular adaptation to hypoxia.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including increased expression of erythropoietin, vascular endothelial growth factor, and glucose transporter 1. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to decrease expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide is its specificity for prolyl hydroxylase, which allows for targeted inhibition of HIF stabilization. However, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
For research on N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide include the development of more potent and selective inhibitors of prolyl hydroxylase, as well as the investigation of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide's potential therapeutic role in a variety of diseases, including cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the downstream pathways activated by stabilized HIF and to identify potential biomarkers of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide efficacy.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been extensively studied in the field of scientific research, particularly in the context of cancer and cardiovascular disease. In preclinical studies, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to inhibit tumor growth and metastasis in a variety of cancer models, including breast, lung, and colon cancer. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to protect against ischemic injury in the heart and brain, suggesting a potential therapeutic role in the treatment of cardiovascular disease.
Eigenschaften
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-9-5-8-17-15(19)16(20)18-11-14-7-4-6-13(3)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNKSGCSJIBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)

![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4757120.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)

![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4757144.png)